molecular formula C14H20N2O B2479011 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one CAS No. 727719-96-2

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one

Cat. No.: B2479011
CAS No.: 727719-96-2
M. Wt: 232.327
InChI Key: ZOIMHMPVUNOXNM-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is an organic compound that belongs to the class of phenylpiperidines. This compound consists of a piperidine ring bound to a phenyl group and an ethanone moiety. It is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Target of Action

The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting Chk1, the compound can influence cell cycle progression and DNA repair mechanisms.

Mode of Action

This could inhibit the enzyme’s activity, leading to alterations in cell cycle progression and DNA repair .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell cycle regulation and DNA repair. By inhibiting Chk1, the compound could disrupt these pathways, potentially leading to cell cycle arrest or apoptosis . .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of Chk1. This could result in cell cycle arrest or apoptosis, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one typically involves the reaction of piperidine derivatives with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their conversion into the final product. These methods are optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one include other phenylpiperidines and piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-11-13-6-8-16(9-7-13)14(17)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIMHMPVUNOXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727719-96-2
Record name 1-[4-(aminomethyl)piperidin-1-yl]-2-phenylethan-1-one
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